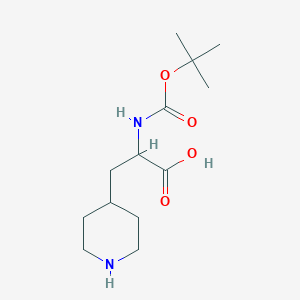

N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

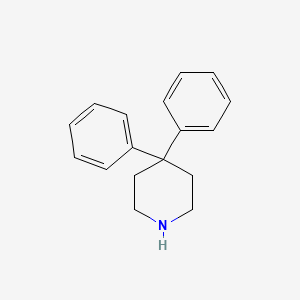

“N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine” is a chemical compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This compound is used as a chemical intermediate in the synthesis of proteins and polypeptides .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Scientific Research Applications

N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine: Scientific Research Applications

Peptide Synthesis: This compound may be used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality during peptide synthesis, allowing for selective deprotection and coupling reactions .

Genetic Material Carriers: Similar to other arginine-rich peptides, this compound could potentially serve as a carrier for genetic material due to the presence of l-arginine moieties which are known to improve cellular uptake of siRNA and transfection activity .

Peptidomimetic Synthesis: The compound might be involved in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The N-Boc group is a protective group that can be removed under mild conditions, allowing for further functionalization of the peptidomimetic .

Dendrimer Synthesis: Arginine-rich peptides are known to enhance the efficiency of dendrimers in cellular uptake and transfection activities. This compound could potentially be used in the synthesis of dendrimers .

Mechanism of Action

Target of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis for the protection of amino groups .

Mode of Action

The mode of action of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine involves the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Biochemical Pathways

The boc group plays a significant role in organic synthesis, particularly in the protection of amino groups . This suggests that the compound could potentially influence biochemical pathways involving amino acids and peptides.

Pharmacokinetics

The boc group’s stability to various conditions suggests that it may influence the compound’s bioavailability .

Result of Action

The boc group’s role in protecting amino groups suggests that the compound could potentially influence processes involving amino acids and peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine. For instance, the Boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound’s action could be influenced by the presence of these conditions .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSLPLJHKDISRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370378 |

Source

|

| Record name | SBB027343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine | |

CAS RN |

368866-13-1 |

Source

|

| Record name | SBB027343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)

![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)